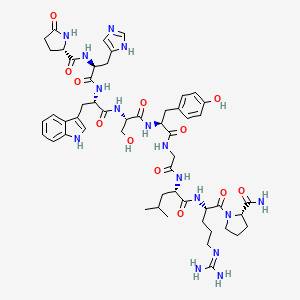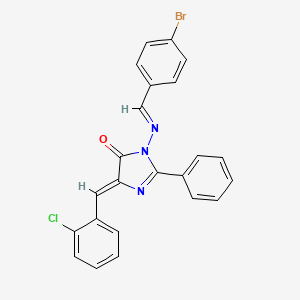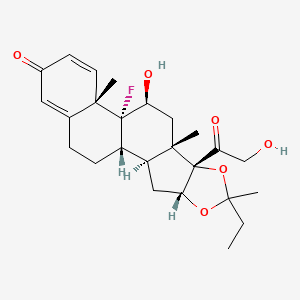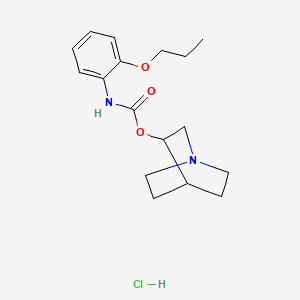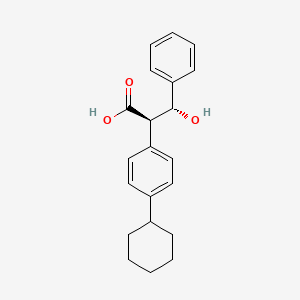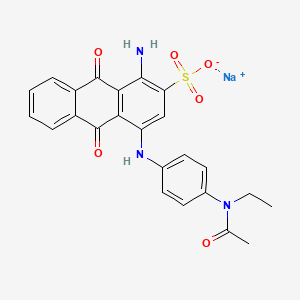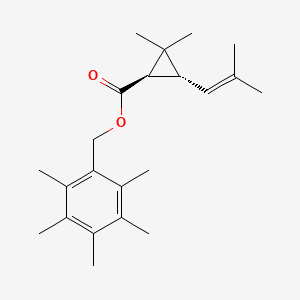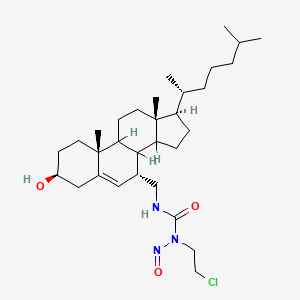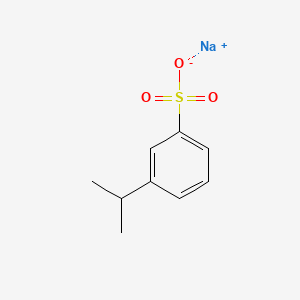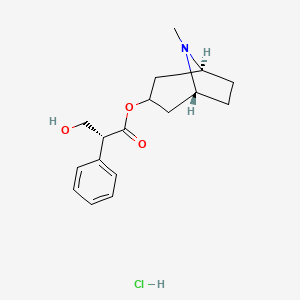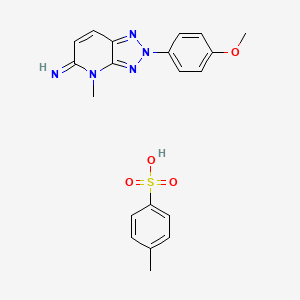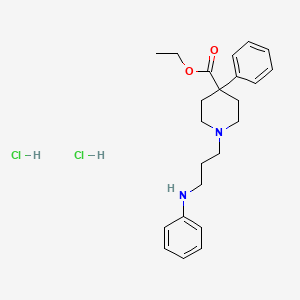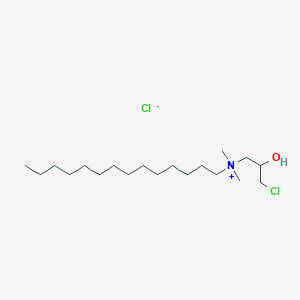
3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial applications, including as a cationic surfactant in personal care products, fabric softeners, and as an antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride typically involves the reaction of dimethylmyristylamine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then purified through crystallization or distillation.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: While the compound is relatively stable, it can undergo oxidation under specific conditions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as hydroxide ions can react with the chloro group.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Major Products:
Substitution Products: The primary products are those where the chloro group is replaced by other nucleophiles.
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as an antimicrobial agent to prevent contamination.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the formulation of personal care products, fabric softeners, and disinfectants.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It can disrupt microbial cell membranes, leading to cell lysis and death. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, causing structural disruption.
Comparison with Similar Compounds
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- Cetyltrimethylammonium chloride
- Benzalkonium chloride
Comparison:
- 3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride has a longer alkyl chain compared to 3-Chloro-2-hydroxypropyltrimethylammonium chloride, which enhances its surfactant properties.
- Compared to Cetyltrimethylammonium chloride , it has a different alkyl chain length, affecting its solubility and interaction with biological membranes.
- Benzalkonium chloride is more commonly used as a disinfectant, while this compound is favored in personal care products due to its milder effects on the skin.
This compound’s unique structure and properties make it a valuable component in various applications, from industrial formulations to scientific research.
Properties
CAS No. |
41892-02-8 |
|---|---|
Molecular Formula |
C19H41Cl2NO |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl)-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C19H41ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21(2,3)18-19(22)17-20;/h19,22H,4-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YPIKEVGFJFAYNE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


